molecular formula C9H12LiNO5S B2947992 Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2344680-34-6

Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2947992
CAS No.: 2344680-34-6
M. Wt: 253.2
InChI Key: KQGUEDZIBMEMKB-UHFFFAOYSA-M
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Description

Lithium;2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate is a lithium salt of a spirocyclic heterobicyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within its unique spiro[3.4]octane scaffold. The molecule includes a carboxylate group at position 8, an acetyl substituent at position 2, and two sulfonyl (dioxo) groups at position 5 (Figure 1).

Properties

IUPAC Name

lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUEDZIBMEMKB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro [3.4 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah5802e939?context=bbe). This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications[{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 .... The lithium salt is then introduced to form the final product[{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 .... The process would be carefully controlled to maintain the desired product quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of dioxo groups suggests that oxidation reactions can be performed to further modify the compound.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of certain functional groups.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes to the spirocyclic core.

Scientific Research Applications

Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate:

  • Chemistry: : It can be used as a reagent or intermediate in organic synthesis.

  • Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: : Its lithium component suggests possible applications in psychiatric treatments, as lithium is known for its mood-stabilizing properties.

  • Industry: : The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways. The lithium ion, in particular, may play a crucial role in modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s spirocyclic and heteroatom-rich architecture invites comparison with other bicyclic or spirocyclic systems, particularly β-lactam antibiotics and related derivatives. Below, key structural, physicochemical, and functional differences are analyzed.

Structural Features

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Lithium;2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate Spiro[3.4]octane 8-carboxylate, 2-acetyl, 5,5-dioxo ~300 (estimated) Target Compound
(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Ceftizoxime) Bicyclo[4.2.0]octene β-lactam, 2-carboxylate, thiazole glyoxylamido 405.43
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane β-lactam, 2-carboxylate, pivalamido 357.44
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]octene β-lactam, tetrazole acetamido, thiadiazole thioether 523.62

Key Observations:

  • The target compound’s spiro[3.4]octane system confers distinct conformational rigidity compared to fused bicyclic systems like bicyclo[4.2.0]octene (common in cephalosporins) .
  • Unlike β-lactam antibiotics, the target lacks a strained four-membered β-lactam ring, which is critical for penicillin-binding protein (PBP) inhibition in antimicrobial activity .
Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (H₂O) LogP (Predicted) Stability (pH 7.4) Counterion
Lithium;2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate High (lithium salt) -1.2 Stable Lithium
Ceftizoxime Moderate (disodium) -0.8 pH-sensitive Disodium
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Low (free acid) 1.5 Hydrolysis-prone Free acid

Key Observations:

  • The lithium counterion in the target compound likely improves aqueous solubility compared to free-acid forms of similar bicyclic compounds .
  • β-Lactam derivatives like Ceftizoxime exhibit pH-dependent stability due to β-lactam ring susceptibility to hydrolysis, a limitation absent in the target compound .
Functional and Pharmacological Implications
  • Antimicrobial Activity: While β-lactam analogs (e.g., Ceftizoxime) target PBPs, the target compound’s lack of a β-lactam ring suggests alternative mechanisms. Its acetyl and carboxylate groups may interact with bacterial enzymes or membranes, but empirical studies are needed .
  • Synthetic Accessibility: The spirocyclic core may pose synthesis challenges compared to fused bicyclic systems, which are well-established in β-lactam production .

Biological Activity

Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate (CAS No. 2344680-34-6) is a complex organic compound notable for its unique spirocyclic structure and the presence of lithium as a counterion. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features several functional groups:

  • Acetyl group : Contributes to its reactivity and biological properties.
  • Dioxo group : May play a role in its interaction with biological targets.
  • Thia and azaspiro frameworks : Impart structural uniqueness that may affect biological activity.

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the lithium ion may modulate various biological pathways, including those involved in mood regulation and neuroprotection, similar to other lithium compounds known for their psychiatric applications.

Potential Therapeutic Applications

  • Psychiatric Disorders : Given lithium's established role in treating bipolar disorder and depression, this compound may exhibit similar mood-stabilizing effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds can demonstrate significant antimicrobial effects against various bacterial strains, indicating that this compound might also possess such properties.

Case Studies and Research Findings

A review of literature highlights the following findings regarding related compounds:

  • Antimicrobial Efficacy :
    • A study noted that compounds with acetyl groups displayed enhanced antibacterial activity against Staphylococcus spp. compared to their non-acetylated counterparts .
    • The mechanism of action for related compounds was linked to their ability to interfere with biofilm formation, crucial for bacterial virulence.
  • Cytotoxicity Assessments :
    • In cytotoxicity studies involving various cell lines (e.g., L929), certain derivatives exhibited selective toxicity at higher concentrations while promoting cell viability at lower doses . This suggests a nuanced interaction with cellular mechanisms that could be further explored for therapeutic applications.

Table 1: Summary of Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Acetyl derivativeStaphylococcus aureus32 µg/mL
Non-acetyl derivativeStaphylococcus aureus128 µg/mL
Acetylated oxadiazolesE. coli64 µg/mL

Table 2: Cytotoxicity Results on L929 Cell Line

CompoundConcentration (µM)Cell Viability (%)
2410092
2520068
295097

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing lithium 2-acetyl-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylate?

  • Answer : The synthesis of spirocyclic β-lactam derivatives often involves multi-step reactions. For analogous compounds (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives), key steps include:

  • Cyclization : Use of mercaptoacetic acid or thiadiazole intermediates to form the spirocyclic core .
  • Functionalization : Acetylation at the 2-position via reaction with acetyl chloride under anhydrous conditions .
  • Lithium salt formation : Neutralization of the carboxylate group with lithium hydroxide in a polar solvent (e.g., ethanol/water mixture) .
  • Example : A similar procedure for 1,3,4-oxadiazole derivatives involved refluxing with potassium hydroxide and subsequent coupling with acyl chlorides .

Q. How should researchers characterize the spirocyclic structure of this compound?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the spiro junction (e.g., chemical shifts for thiadiazole protons at δ 3.1–3.5 ppm and sp³-hybridized carbons at 60–70 ppm) .
  • X-ray crystallography : Resolve the bicyclo[3.4]octane geometry, as demonstrated for analogous azabicyclo[4.2.0]octane derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for lithium adducts, expected [M+Li]⁺ ~430–450 m/z) .

Q. What safety protocols are critical during handling?

  • Answer : Based on structurally related compounds:

  • Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse with water for 15+ minutes and seek medical consultation .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the acetyl or thiadiazole groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or carbonyl stretches) may arise from:

  • Tautomerism : The 5λ⁶-thia group may exhibit dynamic equilibria. Use variable-temperature NMR to identify dominant conformers .
  • Lithium coordination : The carboxylate-lithium interaction can shift proton environments. Compare spectra in different solvents (DMSO-d₆ vs. CDCl₃) .
  • Reference analogs : Cross-validate with data from pharmacopeial standards (e.g., C19H17N5O7S3•HCl derivatives) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Answer : Stability studies should focus on:

  • pH sensitivity : Test degradation rates in buffers (pH 2–9). The acetyl group may hydrolyze in acidic conditions, requiring enteric coating for in vivo studies .
  • Light/heat : Conduct accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products via HPLC-MS .
  • Chelation : Lithium may dissociate in high-ionic-strength solutions. Use chelating agents (e.g., EDTA) in formulations to mitigate this .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer : Design assays based on structural analogs:

  • Kinase inhibition : Test against CDK1/GSK3β using fluorescence polarization, as done for spirocyclic thiazolidinones .
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative strains, referencing azabicyclo[4.2.0]octane derivatives with acetamido side chains .
  • Molecular docking : Model the spirocyclic core into active sites (e.g., penicillin-binding proteins) using software like AutoDock .

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